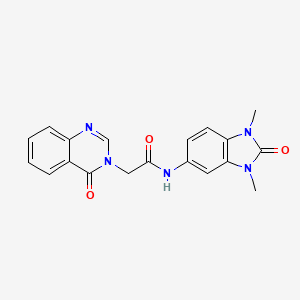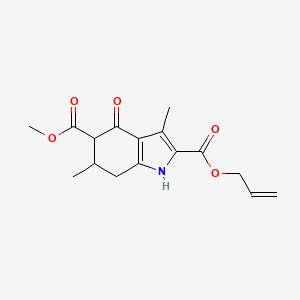![molecular formula C18H19FN4S B4771042 N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE](/img/structure/B4771042.png)
N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Übersicht
Beschreibung
N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a complex organic compound that features a 1,2,4-triazole ring, a fluorobenzyl group, and a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps:
Formation of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl moiety is replaced by a fluorine atom.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring through thiolation reactions, often using thiolating agents like thiourea or thiols.
Dimethylamine Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorobenzyl group, potentially leading to the formation of reduced triazole derivatives or defluorinated products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial and antifungal properties, making it a potential candidate for drug development.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways, leading to the inhibition of microbial growth.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication, protein synthesis, or cell membrane integrity, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-FLUOROBENZYL)-3-(4-FLUOROBENZYLTHIO)-4H-1,2,4-TRIAZOL-4-AMINE: Similar structure but lacks the dimethylamine group.
N-(4-FLUOROBENZYL)-3-(4-FLUOROBENZYLTHIO)-4H-1,2,4-TRIAZOL-4-ETHYLAMINE: Similar structure with an ethylamine group instead of dimethylamine.
N-(4-FLUOROBENZYL)-3-(4-FLUOROBENZYLTHIO)-4H-1,2,4-TRIAZOL-4-METHYLAMINE: Similar structure with a methylamine group instead of dimethylamine.
Uniqueness
The presence of the dimethylamine group in N-(4-{5-[(4-FLUOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE imparts unique chemical and biological properties, such as increased lipophilicity and enhanced interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4S/c1-22(2)16-10-6-14(7-11-16)17-20-21-18(23(17)3)24-12-13-4-8-15(19)9-5-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHVQMNWHNQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4770961.png)
![N-[2-(cyclohexylthio)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4770964.png)
![N-[2-(dimethylamino)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4770968.png)

![1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4770985.png)
![5-({3-[(3-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4770994.png)

![N~4~-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4771003.png)
![2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)PROPANAMIDE](/img/structure/B4771008.png)
![4,5-DIMETHOXY-2-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B4771025.png)
![N-(3,4-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4771030.png)
![2-fluoro-N-[1-(4-methoxyphenoxy)propan-2-yl]benzamide](/img/structure/B4771044.png)


